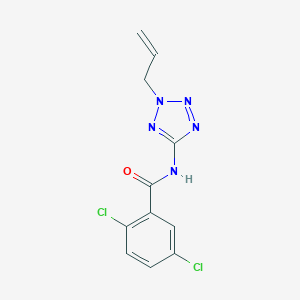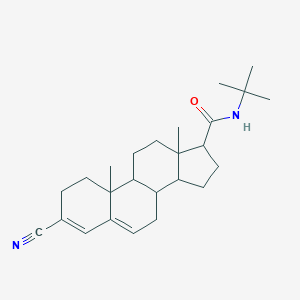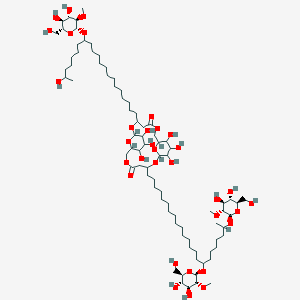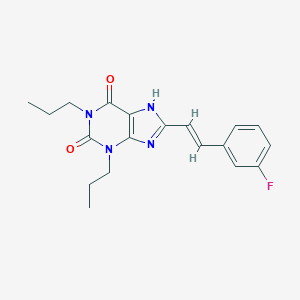![molecular formula C22H19N3O B235152 N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide, also known as BMN-673, is a PARP (poly ADP-ribose polymerase) inhibitor that has been studied for its potential in cancer treatment. PARP inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1 and BRCA2 mutations.
Mécanisme D'action
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide is a potent PARP inhibitor that selectively targets PARP1 and PARP2 enzymes. PARP1 and PARP2 are involved in repairing single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can result in double-strand DNA breaks. Cancer cells with defects in DNA repair pathways, such as BRCA1 and BRCA2 mutations, are unable to repair these breaks, leading to cell death.
Effets Biochimiques Et Physiologiques
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has been shown to be effective in inhibiting PARP activity in cancer cells. In preclinical studies, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has demonstrated potent anti-tumor activity in a variety of cancer types, including breast, ovarian, and prostate cancer. In addition, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide is its potency and selectivity for PARP1 and PARP2 enzymes. This allows for effective inhibition of PARP activity in cancer cells. However, one limitation of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide is its short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide research. One area of interest is the development of combination therapies that include N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide and other anti-cancer agents, such as chemotherapy and immunotherapy. Another area of interest is the development of biomarkers that can predict response to PARP inhibitors, including N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide. In addition, further studies are needed to determine the optimal dosing schedule and potential side effects of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide in clinical settings.
Méthodes De Synthèse
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with 2-chloro-4-(1H-benzimidazol-2-yl)-5-methylphenylamine, followed by reduction and acylation. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has been studied extensively for its potential in cancer treatment. PARP inhibitors, including N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide, have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1 and BRCA2 mutations. These inhibitors work by blocking the PARP enzyme, which is involved in repairing DNA damage. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Propriétés
Nom du produit |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide |
|---|---|
Formule moléculaire |
C22H19N3O |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H19N3O/c1-14-6-5-7-17(12-14)22(26)25-18-11-10-16(13-15(18)2)21-23-19-8-3-4-9-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Clé InChI |
VWRQUCJWXCWJGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



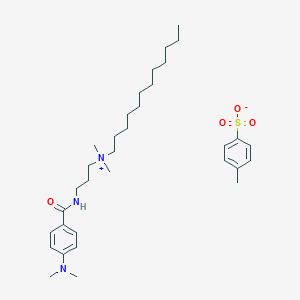
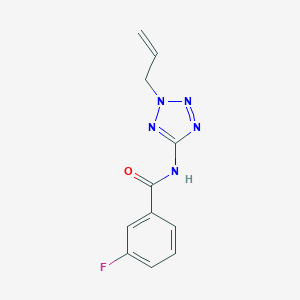
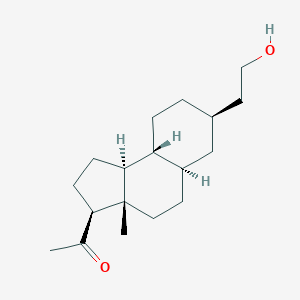
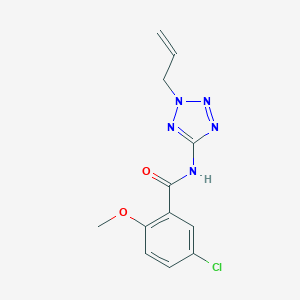
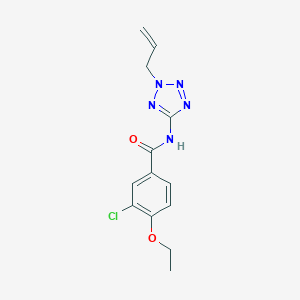
![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
